molecular formula C7H14N2 B063505 4-Ethyl-3,4,5,6-tetrahydropyridin-2-amine CAS No. 165384-45-2

4-Ethyl-3,4,5,6-tetrahydropyridin-2-amine

Cat. No.: B063505
CAS No.: 165384-45-2
M. Wt: 126.2 g/mol
InChI Key: CTTYZHUIOUHYSM-UHFFFAOYSA-N
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Description

4-Ethyl-2-piperidinimine is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon and an imine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-piperidinimine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylpiperidine with an appropriate amine source under hydrogenation conditions. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and is carried out under mild temperatures and pressures .

Industrial Production Methods: In an industrial setting, continuous-flow synthesis methods are often preferred due to their efficiency and scalability. For instance, the reductive amination process can be conducted in a micro fixed-bed reactor, which allows for enhanced mass transfer and reduced reaction times . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-piperidinimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed under hydrogenation conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of 4-Ethyl-2-piperidinimine.

    Reduction: 4-Ethyl-2-piperidinamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-piperidinimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-piperidinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

    Piperidine: A basic structure without the ethyl and imine groups.

    4-Methyl-2-piperidinimine: Similar structure with a methyl group instead of an ethyl group.

    2,6-Dimethylpiperidine: Contains two methyl groups at positions 2 and 6.

Uniqueness: 4-Ethyl-2-piperidinimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the imine functionality allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

CAS No.

165384-45-2

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

4-ethyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C7H14N2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3,(H2,8,9)

InChI Key

CTTYZHUIOUHYSM-UHFFFAOYSA-N

SMILES

CCC1CCN=C(C1)N

Canonical SMILES

CCC1CCN=C(C1)N

Synonyms

2-Pyridinamine,4-ethyl-3,4,5,6-tetrahydro-(9CI)

Origin of Product

United States

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